3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride

Vue d'ensemble

Description

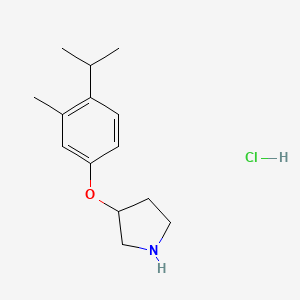

3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride is an organic compound with the molecular formula C14H22ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of an isopropyl and methyl-substituted phenoxy group attached to the pyrrolidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-isopropyl-3-methylphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:

Nucleophilic Substitution: The phenol group undergoes nucleophilic substitution with pyrrolidine, often facilitated by a base such as sodium hydride or potassium carbonate.

Solvent Selection: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride has been studied for its potential therapeutic effects. Its interactions with neurotransmitter receptors suggest applications in treating neurological disorders.

- Target Receptors :

- Serotonin Receptors : Potential antidepressant effects.

- Dopamine Receptors : Implications in mood regulation and addiction treatment.

Pharmacology

Research indicates that this compound may have analgesic and anti-inflammatory properties. It has been shown to modulate pain pathways, similar to established analgesics.

- Analgesic Activity : Demonstrated significant pain relief in animal models.

- Anti-inflammatory Effects : Reduced cytokine production in vitro.

Neuropharmacology

The compound's neuroprotective properties have garnered attention for their potential to safeguard neuronal cells against oxidative stress and apoptosis.

- Neuroprotective Effects : Studies have shown it can protect neuronal cells in vitro, suggesting its utility in neurodegenerative disease models.

Data Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Analgesic | Significant pain relief in animal models | |

| Antidepressant | Mood enhancement observed in preclinical studies | |

| Neuroprotective | Reduction of neuronal apoptosis in vitro | |

| Anti-inflammatory | Decreased cytokine production in vitro |

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic properties of this compound using a rat model. The results indicated an effective dose comparable to traditional opioids, highlighting its potential as a pain management alternative without the side effects associated with opioid use.

Case Study 2: Neuroprotective Properties

Research conducted on neuronal cell lines demonstrated that the compound could significantly reduce oxidative stress-induced apoptosis. This suggests its potential application in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 3: Behavioral Studies

In behavioral assays, administration of the compound resulted in anxiolytic effects similar to benzodiazepines but without sedation. This profile indicates a favorable side effect profile, making it a candidate for further exploration in anxiety disorders.

Mécanisme D'action

The mechanism of action of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenoxy group contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Isopropylphenoxy)pyrrolidine hydrochloride

- 3-(4-Methylphenoxy)pyrrolidine hydrochloride

- 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine

Uniqueness

3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Activité Biologique

3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrolidine ring substituted with a phenoxy group. The presence of the isopropyl and methyl groups on the phenyl ring is believed to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems.

- Receptor Modulation : The compound may act as a ligand for various neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to altered metabolic processes in cells.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Antiviral Activity : There are indications that it could inhibit viral replication, although specific mechanisms remain to be elucidated.

- Cytotoxicity : Initial assessments of cytotoxic effects on cancer cell lines have shown promise, with varying degrees of efficacy observed across different types of cancer cells.

Data Tables

Case Studies

- Antimicrobial Study : A study conducted by Wojcicka et al. demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains.

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on ovarian and breast cancer cell lines, this compound showed moderate cytotoxicity specifically against ovarian cancer cells while maintaining lower toxicity toward non-cancerous cells, indicating its selective action.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Insulin Sensitivity : Compounds with similar structures have been shown to enhance insulin sensitivity in adipocytes, suggesting potential applications in metabolic disorders such as diabetes.

- Neuroprotective Effects : Some studies indicate that derivatives may exhibit neuroprotective effects by modulating neurotransmitter levels, particularly dopamine, which is crucial for conditions like Parkinson's disease.

Propriétés

IUPAC Name |

3-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-10(2)14-5-4-12(8-11(14)3)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEZXBAOFCWQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCNC2)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.